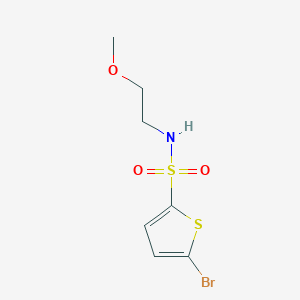

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide

説明

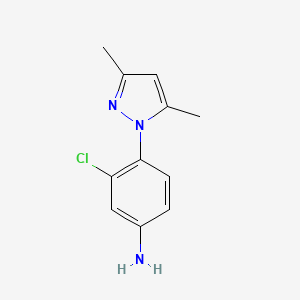

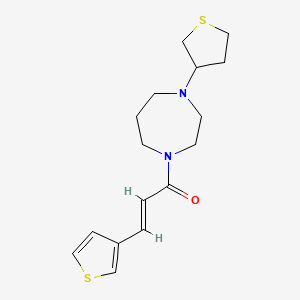

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide is a chemical compound with the molecular formula C7H10BrNO3S2 and a molecular weight of 300.19 . It is used in various scientific research due to its unique structure.

Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with one sulfur atom, attached to a sulfonamide group and a bromine atom . The exact structure can be found in scientific databases or chemical suppliers .科学的研究の応用

Ocular Hypotensive Activity

5-Bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide and related derivatives have been evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. This research focuses on optimizing the inhibitory potency against carbonic anhydrase while enhancing water solubility and minimizing pigment binding in the iris (Prugh et al., 1991).

Urease Inhibition and Hemolytic Activities

Research has demonstrated the effectiveness of thiophene sulfonamide derivatives, including this compound, in urease inhibition and hemolytic activities. The study explored the electronic effects of different functional groups on these activities, with certain derivatives showing high urease inhibition activity (Noreen et al., 2017).

CCR4 Receptor Antagonism

This compound was identified as a hit in a high-throughput screen for CCR4 receptor antagonists. The research led to the discovery of potent and bioavailable CCR4 receptor antagonist candidate drugs, highlighting its potential in this area (Kindon et al., 2017).

Solubilization by Anionic Surfactant

A study on the solubilization of thiophene derivatives, including this compound, by anionic surfactant Sodium dodecyl sulphate (SDS) was conducted. This research provides insights into the interaction of these compounds with SDS, useful for understanding their solubilization and binding properties (Saeed et al., 2017).

Anticonvulsant Activities

Thiophene-2-sulfonamides, including variants of this compound, have been explored for their anticonvulsant activities. Some of these compounds have shown promise in increasing cerebral blood flow in animal models without significant diuresis (Barnish et al., 1981).

特性

IUPAC Name |

5-bromo-N-(2-methoxyethyl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO3S2/c1-12-5-4-9-14(10,11)7-3-2-6(8)13-7/h2-3,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCGQWFPDBYUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNS(=O)(=O)C1=CC=C(S1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine;hydrochloride](/img/structure/B2464598.png)

![N-(3-chloro-2-methylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2464602.png)

![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate;hydrochloride](/img/no-structure.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2464604.png)

![N-[(1-Methyl-4-phenylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2464607.png)

![4-(2-methylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[2-(thiophen-2-yl)ethyl]azetidin-2-one](/img/structure/B2464610.png)

![1-(4-ethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2464611.png)

![N-(2,5-dimethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2464612.png)

![N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2464613.png)

![2-[(3,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B2464618.png)